molecular formula C20H21N3O3S B4512247 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B4512247
M. Wt: 383.5 g/mol
InChI Key: BNLAXPLFPHOCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety and a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole ring linked via a methanone group. The isoquinoline subunit is substituted with methoxy groups at positions 6 and 7, which enhance electron-donating properties and influence binding interactions.

Synthesis pathways for related dihydroisoquinoline derivatives often involve acylation reactions under anhydrous conditions with pyridine or acetic anhydride as catalysts . For example, 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone was synthesized via acetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, yielding a conformer-rich product (89% yield) . The target compound likely follows analogous acylation steps, with the thiazole-pyrrole subunit introduced through coupling reactions.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-18(27-20(21-13)22-7-4-5-8-22)19(24)23-9-6-14-10-16(25-2)17(26-3)11-15(14)12-23/h4-5,7-8,10-11H,6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLAXPLFPHOCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline and thiazole rings, followed by their functionalization and coupling.

    Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and possible biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) LogP (Predicted) Spectral Data (IR νmax, cm⁻¹)
Target Compound Isoquinoline + Thiazole-pyrrole 6,7-OCH₃; 4-CH₃; 2-pyrrole N/A ~3.2* C=O (~1720); NH (~3275)
Compound 9c Benzimidazole + Thiazole-bromophenyl 4-bromophenyl 245–247 ~4.1 C=O (~1725); NH (~3280)
Compound 7b Bis-pyrazole + Thienothiophene 3,4-dimethyl; arylhydrazino >300 ~2.8 C=O (~1720); CH=C (~1538)
Compound 4e Benzothiazole + Dihydroisoquinoline 6-(3-dihydroisoquinolinyl)propoxy N/A ~3.5 C=O (~1720); NH (~3200)

*Predicted using fragment-based methods.

Key Comparisons

Bioactivity and Binding Modes The target compound’s 6,7-dimethoxyisoquinoline moiety is structurally analogous to tetrahydroisoquinoline derivatives in multitarget ligands (e.g., Compound 4e), which exhibit affinity for neurotransmitter receptors due to planar aromaticity and hydrogen-bonding capabilities . In contrast, Compound 9c (thiazole-bromophenyl) showed superior docking scores in α-glucosidase inhibition studies compared to analogues with fluorophenyl or methylphenyl groups, attributed to bromine’s hydrophobic interactions . The target compound’s pyrrole substituent may enhance π-π stacking but reduce hydrophobicity relative to bromophenyl.

Synthetic Complexity The target compound’s synthesis likely requires multistep coupling of pre-functionalized isoquinoline and thiazole-pyrrole subunits, similar to the modular assembly of Compound 4e . In comparison, Compound 7b (bis-pyrazole) was synthesized via a one-pot cyclocondensation, highlighting the trade-off between structural complexity and synthetic efficiency .

Spectroscopic Signatures The C=O stretch (~1720 cm⁻¹) and NH vibrations (~3275 cm⁻¹) in the target compound align with methanone and pyrrole motifs in Compounds 7b and 9c . ¹H NMR shifts for the dihydroisoquinoline methylene protons (δ ~2.2–3.5 ppm) are consistent across analogues, while pyrrole protons (δ ~6.5–7.5 ppm) differ from bromophenyl (δ ~7.3–7.6 ppm) in Compound 9c .

Implications of Structural Differences

  • Electron-Donating vs.
  • Aromatic vs. Aliphatic Substituents : The pyrrole group in the target compound offers H-bond acceptor sites absent in halogenated or alkylated thiazoles (e.g., 9c), which may alter selectivity in enzyme inhibition .
  • Conformational Flexibility: The dihydroisoquinoline’s partial saturation introduces conformational flexibility, contrasting with rigid benzothiazole derivatives like Compound 4e .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.